molecular formula C15H22N2O4S B11170857 N-[4-(butylsulfamoyl)phenyl]oxolane-2-carboxamide

N-[4-(butylsulfamoyl)phenyl]oxolane-2-carboxamide

Cat. No.: B11170857
M. Wt: 326.4 g/mol
InChI Key: HRIKMRNGFPVAKJ-UHFFFAOYSA-N
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Description

N-[4-(butylsulfamoyl)phenyl]oxolane-2-carboxamide is a chemical compound with the molecular formula C15H22N2O4S and a molecular weight of 326.41 g/mol It is known for its unique structure, which includes a butylsulfamoyl group attached to a phenyl ring, and an oxolane-2-carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(butylsulfamoyl)phenyl]oxolane-2-carboxamide typically involves the reaction of 4-(butylsulfamoyl)aniline with oxolane-2-carboxylic acid. The reaction is carried out under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[4-(butylsulfamoyl)phenyl]oxolane-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[4-(butylsulfamoyl)phenyl]oxolane-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-(butylsulfamoyl)phenyl]oxolane-2-carboxamide involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular pathways involved in inflammation and microbial growth, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(butylamino)sulfonyl]phenyl]oxolane-2-carboxamide
  • N-[4-(methylsulfamoyl)phenyl]oxolane-2-carboxamide
  • N-[4-(ethylsulfamoyl)phenyl]oxolane-2-carboxamide

Uniqueness

N-[4-(butylsulfamoyl)phenyl]oxolane-2-carboxamide stands out due to its specific butylsulfamoyl group, which imparts unique chemical and physical properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from its analogs .

Properties

Molecular Formula

C15H22N2O4S

Molecular Weight

326.4 g/mol

IUPAC Name

N-[4-(butylsulfamoyl)phenyl]oxolane-2-carboxamide

InChI

InChI=1S/C15H22N2O4S/c1-2-3-10-16-22(19,20)13-8-6-12(7-9-13)17-15(18)14-5-4-11-21-14/h6-9,14,16H,2-5,10-11H2,1H3,(H,17,18)

InChI Key

HRIKMRNGFPVAKJ-UHFFFAOYSA-N

Canonical SMILES

CCCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2CCCO2

Origin of Product

United States

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